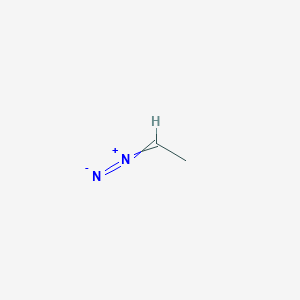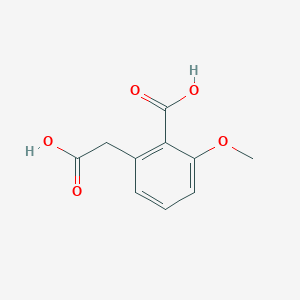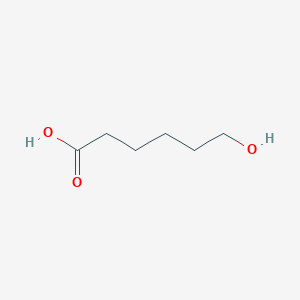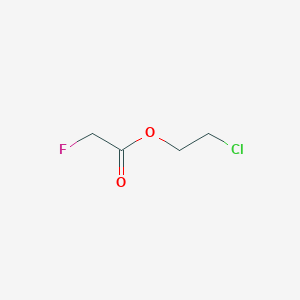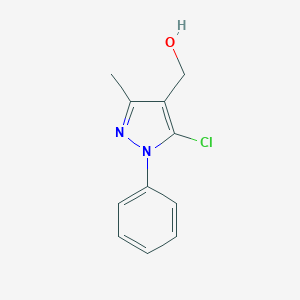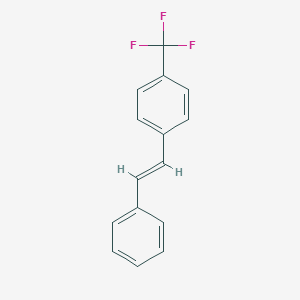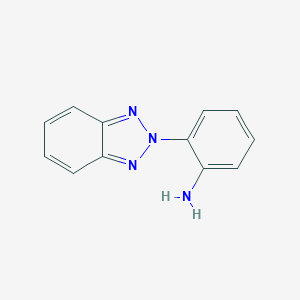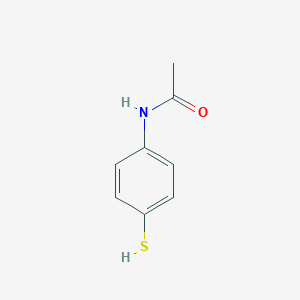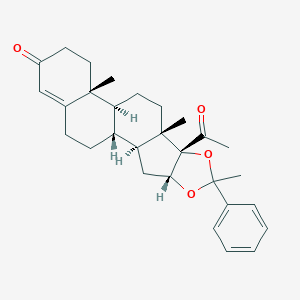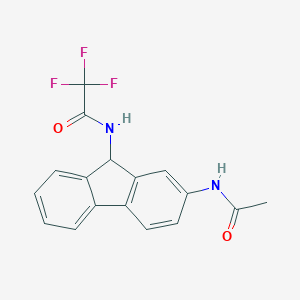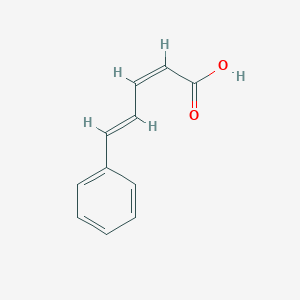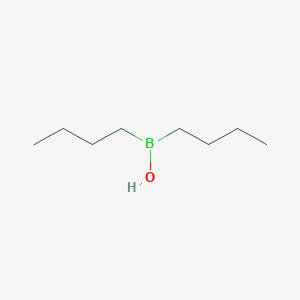
Dibutylborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylborinic acid (DBB) is an organoboron compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a Lewis acid that can be used as a catalyst in organic synthesis and as a fluorescent probe in biochemical and physiological studies.
Mécanisme D'action
Dibutylborinic acid is a Lewis acid that can coordinate with electron-rich species such as nucleophiles. In organic synthesis reactions, Dibutylborinic acid can activate the electrophile by forming a complex with it, making it more reactive towards the nucleophile. In biochemical and physiological studies, Dibutylborinic acid can bind to amino acids and peptides through coordination with the lone pair of electrons on the nitrogen or oxygen atom. This binding changes the electronic environment of Dibutylborinic acid, resulting in a change in fluorescence intensity.
Effets Biochimiques Et Physiologiques
Dibutylborinic acid has been shown to have low toxicity in vitro and in vivo. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Dibutylborinic acid can also be used to selectively label amino acids and peptides, allowing for their detection and quantification.
Avantages Et Limitations Des Expériences En Laboratoire
Dibutylborinic acid has several advantages as a catalyst and fluorescent probe. It is easy to synthesize, has low toxicity, and can be used in a wide range of organic synthesis reactions and biochemical and physiological studies. However, Dibutylborinic acid has some limitations as well. It is sensitive to pH and temperature changes, and its fluorescence intensity can be affected by the presence of other molecules in the sample.
Orientations Futures
There are several future directions for the use of Dibutylborinic acid in scientific research. One direction is the development of new synthetic routes for Dibutylborinic acid that are more efficient and environmentally friendly. Another direction is the application of Dibutylborinic acid in the study of protein-ligand interactions and drug discovery. Dibutylborinic acid can also be used in the development of new fluorescent probes for imaging biological systems. Finally, the use of Dibutylborinic acid in the study of cellular signaling pathways and disease mechanisms is an area of ongoing research.
Conclusion:
Dibutylborinic acid is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibutylborinic acid is needed to fully understand its potential and limitations in scientific research.
Méthodes De Synthèse
Dibutylborinic acid can be synthesized by the reaction of dibutylboron trifluoromethanesulfonate and water. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Applications De Recherche Scientifique
Dibutylborinic acid has been used as a catalyst in organic synthesis reactions such as the Diels-Alder reaction, aldol reaction, and Michael addition. It has also been used as a fluorescent probe in biochemical and physiological studies. Dibutylborinic acid can bind to amino acids and peptides, and its fluorescence intensity changes upon binding. This property has been used to study protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
1189-31-7 |
|---|---|
Nom du produit |
Dibutylborinic acid |
Formule moléculaire |
C8H19BO |
Poids moléculaire |
142.05 g/mol |
Nom IUPAC |
dibutylborinic acid |
InChI |
InChI=1S/C8H19BO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 |
Clé InChI |
WUIZKPVTTNNYHE-UHFFFAOYSA-N |
SMILES |
B(CCCC)(CCCC)O |
SMILES canonique |
B(CCCC)(CCCC)O |
Synonymes |
Dibutylborinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



